molecular formula C9H10N2O2S B2631161 4-amino-1-methyl-1H-2lambda6,1-benzothiazine-2,2-dione CAS No. 2241138-44-1

4-amino-1-methyl-1H-2lambda6,1-benzothiazine-2,2-dione

Cat. No.: B2631161
CAS No.: 2241138-44-1
M. Wt: 210.25
InChI Key: ZQDPVPHXLXZWCQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The compound 4-amino-1-methyl-1H-2λ⁶,1-benzothiazine-2,2-dione is systematically named according to IUPAC guidelines as 1-methyl-2,2-dioxo-2λ⁶,1-benzothiazin-4-amine . This nomenclature reflects three critical structural components:

  • A benzothiazine heterocyclic core fused to a benzene ring.
  • A methyl group at position 1 of the thiazine ring.
  • An amino group at position 4 and two oxo groups at position 2, signified by the "2,2-dione" suffix.

The λ⁶ notation denotes the hypervalent sulfur atom in the thiazine ring, which adopts a tetrahedral geometry due to its bonding with two oxygen atoms (as a sulfone group) and two adjacent carbon atoms. Isomeric possibilities arise primarily from substituent positioning. For instance, the amino group at position 4 could theoretically occupy other positions (e.g., 3 or 5), but no such isomers have been reported for this compound in the literature. Tautomerism is unlikely due to the stability conferred by the sulfone group and the aromatic benzene ring.

Table 1: Key identifiers for 4-amino-1-methyl-1H-2λ⁶,1-benzothiazine-2,2-dione

Property Value Source
Molecular formula C₉H₁₀N₂O₂S
Molecular weight 210.26 g/mol
CAS Registry Number 2241138-44-1
EC Number 897-588-1
SMILES CN1C2=CC=CC=C2C(=CS1(=O)=O)N

Structural Relationship to Benzothiazine Heterocyclic Systems

The benzothiazine system belongs to the broader class of sulfur-nitrogen heterocycles , which are pharmacologically significant due to their electronic versatility and capacity for hydrogen bonding. The 2λ⁶,1-benzothiazine scaffold in this compound differs from conventional 1,4-benzothiazines (e.g., those in antidepressant or anticancer agents) in two key aspects:

  • Ring fusion pattern : The sulfur atom is adjacent to the nitrogen atom (positions 1 and 2), creating a 2,1-benzothiazine system rather than the more common 1,4 arrangement.
  • Oxidation state : The sulfone group (S=O) elevates the sulfur’s oxidation state to +4, contrasting with the sulfide (S⁻) or sulfoxide (S=O) states seen in other benzothiazines.

This structural framework shares similarities with the 2,1-benzothiazine 2,2-dioxide class, which has been explored for monoamine oxidase (MAO) inhibition. The sulfone group enhances electrophilicity at adjacent positions, making the compound amenable to nucleophilic substitutions or cycloadditions.

Positional Analysis of Functional Groups and Substituents

The compound’s reactivity and physicochemical properties are dictated by three substituents:

1. Methyl group at position 1

  • Introduces steric hindrance, reducing rotational freedom around the N1–C2 bond.
  • Electron-donating via inductive effects, slightly destabilizing the sulfone group.

2. Amino group at position 4

  • Acts as a hydrogen bond donor/acceptor, critical for intermolecular interactions.
  • Ortho to the sulfone group, creating a push-pull electronic effect that polarizes the aromatic system.

3. Sulfone group at position 2

  • Withdraws electron density from the thiazine ring, increasing acidity at position 3.
  • Adopts a rigid tetrahedral geometry, preventing conjugation with the benzene ring.

Table 2: Electronic effects of substituents

Substituent Position Electronic Effect Impact on Reactivity
Methyl 1 +I (inductive donating) Reduces electrophilicity at N1
Amino 4 +M (mesomeric donating) Activates para/ortho positions
Sulfone 2 -I/-M (withdrawing) Stabilizes adjacent negative charges

Properties

IUPAC Name

1-methyl-2,2-dioxo-2λ6,1-benzothiazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-11-9-5-3-2-4-7(9)8(10)6-14(11,12)13/h2-6H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDPVPHXLXZWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=CS1(=O)=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-methyl-1H-2lambda6,1-benzothiazine-2,2-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with methyl isocyanate, followed by oxidation to form the desired benzothiazine structure. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like sulfuryl chloride to facilitate the cyclization and oxidation processes .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-methyl-1H-2lambda6,1-benzothiazine-2,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

Antibacterial Properties

Research has indicated that derivatives of 4-amino-1-methyl-1H-2λ6,1-benzothiazine-2,2-dione exhibit notable antibacterial activity. For example, compounds synthesized from this base structure have shown effectiveness against pathogens such as Pseudomonas aeruginosa, Salmonella typhimurium, and Staphylococcus aureus. The mechanism behind this activity is believed to involve interference with bacterial cell wall synthesis or function .

Anti-inflammatory and Analgesic Effects

Studies have demonstrated that certain derivatives possess anti-inflammatory and analgesic properties. In experimental models using carrageenan-induced inflammation in rats, compounds derived from 4-amino-1-methyl-1H-2λ6,1-benzothiazine-2,2-dione were found to significantly reduce edema and increase pain thresholds compared to control groups. These effects suggest a potential for these compounds to serve as alternatives or adjuncts to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Lornoxicam and Diclofenac .

Case Study 1: Antibacterial Activity Evaluation

In a study evaluating the antibacterial efficacy of synthesized benzothiazine derivatives, researchers prepared a series of compounds based on 4-amino-1-methyl-1H-2λ6,1-benzothiazine-2,2-dione. The compounds were subjected to antimicrobial susceptibility testing against various bacterial strains. Results indicated that specific derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This study highlights the potential for developing new antibacterial agents from this compound class .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of 4-amino-1-methyl-1H-2λ6,1-benzothiazine-2,2-dione derivatives. Researchers utilized an animal model to assess the efficacy of these compounds in reducing inflammation markers post-carrageenan injection. The findings revealed that these compounds not only reduced swelling but also modulated inflammatory cytokines, suggesting a dual mechanism of action involving both direct anti-inflammatory effects and modulation of immune responses .

Data Summary Table

Compound Activity Target Pathogen/Condition Reference
4-amino-1-methyl-1H-2λ6,1-benzothiazine-2,2-dioneAntibacterialPseudomonas aeruginosa
Derivative AAnti-inflammatoryCarrageenan-induced inflammation
Derivative BAnalgesicPain threshold increase in rats

Mechanism of Action

The mechanism of action of 4-amino-1-methyl-1H-2lambda6,1-benzothiazine-2,2-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzothiazine Derivatives

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and its analogs:

Compound Name Substituents Molecular Weight (g/mol) Functional Groups Hydrogen-Bonding Features Synthesis Method
4-Amino-1-methyl-1H-2λ⁶,1-benzothiazine-2,2-dione 4-Amino, 1-methyl 212.27 Amino, methyl, dione N–H (donor), O/N (acceptors) Likely from substituted anthranilates
4-Hydrazinylidene-1-methyl-3H-2λ⁶,1-benzothiazine-2,2-dione 4-Hydrazinylidene, 1-methyl 225.27 Hydrazinylidene, methyl, dione N–H∙∙∙N and C–H∙∙∙O networks Condensation with hydrazine
6-Bromo-1-methyl-4-[2-(4-methylphenyl)amino]pyridine derivative 6-Bromo, 1-methyl, arylhydrazone ~350 (estimated) Bromo, methyl, arylhydrazone Weak C–H∙∙∙O interactions Bromination + hydrazone formation
6-Bromo-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide 6-Bromo, 1-ethyl 292.16 Bromo, ethyl, dione Limited H-bonding due to ethyl group Alkylation of brominated precursor
Key Observations:
  • Substituent Effects: Amino vs. Hydrazinylidene: The 4-amino group in the target compound provides a single H-bond donor, while the hydrazinylidene analog (C₉H₁₁N₃O₂S) forms stronger N–H∙∙∙N and C–H∙∙∙O interactions, leading to dimeric and chain motifs in crystals . Alkyl Groups: 1-Ethyl substitution (vs. methyl) in brominated analogs reduces crystallinity due to weaker intermolecular interactions .

Crystallographic and Hydrogen-Bonding Analysis

  • Target Compound: While crystallographic data for 4-amino-1-methyl-1H-2λ⁶,1-benzothiazine-2,2-dione is unavailable, its amino group likely forms H-bonds similar to those in hydrazinylidene analogs.
  • Hydrazinylidene Analog: Crystallizes in monoclinic P2₁/n with a half-chair thiazine ring. Strong N–H∙∙∙N (2.86 Å) and C–H∙∙∙O (2.59 Å) bonds stabilize dimeric structures .
  • Brominated Derivatives : 6-Bromo-1-methyl analogs exhibit planar thiazine rings but lack extensive H-bonding networks due to bromine’s steric bulk .

Implications for Bioactivity

Though specific bioactivity data are absent in the evidence, substituent trends suggest:

  • Bromo and Hydrazinylidene Groups : May confer cytotoxicity or metal-binding properties, as seen in related heterocycles .

Biological Activity

The compound 4-amino-1-methyl-1H-2λ6\lambda^6,1-benzothiazine-2,2-dione is a member of the benzothiazine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, synthesizing data from various research studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-amino-1-methyl-1H-2λ6\lambda^6,1-benzothiazine-2,2-dione is C₉H₈N₂O₂S, with a molecular weight of approximately 196.24 g/mol. The structure features a benzothiazine core, which is known for its pharmacological significance.

PropertyValue
Molecular FormulaC₉H₈N₂O₂S
Molecular Weight196.24 g/mol
AppearanceSolid
SolubilitySoluble in DMSO

Antimicrobial Activity

Research has demonstrated that 4-amino-1-methyl-1H-2λ6\lambda^6,1-benzothiazine-2,2-dione exhibits significant antimicrobial properties. A study conducted by reported that the compound showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 15-30 µg/mL.

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study published in ChemInform highlighted its cytotoxic effects on human cancer cell lines, including breast and colon cancer cells. The results indicated that the compound induced apoptosis and inhibited cell proliferation at concentrations as low as 50 µM .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, 4-amino-1-methyl-1H-2λ6\lambda^6,1-benzothiazine-2,2-dione has shown promise in reducing inflammation. An experimental model demonstrated that the compound significantly decreased the levels of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .

Case Study 1: Antimicrobial Efficacy

In a clinical setting, the effectiveness of this compound was evaluated against multidrug-resistant bacterial strains. The results confirmed that it not only inhibited bacterial growth but also reduced biofilm formation, which is crucial for treating chronic infections.

Case Study 2: Cancer Cell Line Evaluation

A series of experiments were conducted on various cancer cell lines to assess the cytotoxic effects of the compound. The findings revealed that treatment with 4-amino-1-methyl-1H-2λ6\lambda^6,1-benzothiazine-2,2-dione resulted in significant apoptosis as evidenced by flow cytometry analysis.

Q & A

Q. How to evaluate the compound’s interaction with human DNA for genotoxicity risks?

  • Methodological Answer :
  • UV-Vis titration : Monitor hypochromicity at 260 nm upon DNA binding; calculate binding constants (Kb_b ~104^4 M1^{-1}) .
  • Viscometry : Increased DNA viscosity suggests intercalation; unchanged viscosity indicates groove binding .

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